molecular formula C23H22FN5O2 B2736161 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844456-48-0

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2736161
M. Wt: 419.46
InChI Key: CFAMTXDCIBXKQN-UHFFFAOYSA-N
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Description



  • The compound is a purine-based derivative with a pyrimidine ring fused to it.

  • It contains a fluorophenylmethyl group and a phenyl group.

  • The structure suggests potential biological activity.





  • Synthesis Analysis



    • The synthesis of this compound involves combining appropriate precursors through chemical reactions.

    • Specific synthetic routes may vary based on the desired substituents and functional groups.





  • Molecular Structure Analysis



    • The molecular formula is C23H22FN5O2 .

    • The compound has a pyrimidine core with additional aromatic rings.

    • The fluorophenylmethyl group contributes to its structure.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including substitution, oxidation, and reduction.

    • Further studies are needed to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • Melting point : Approximately 338–340°C .

    • Solubility : Soluble in certain organic solvents.

    • Spectral data : IR, NMR, and mass spectra provide information about functional groups and connectivity.




  • Scientific Research Applications

    Crystallographic Insights

    Studies on structurally similar compounds, such as various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have revealed intricate details about molecular interactions and crystal structures. These insights include the formation of dimers through hydrogen bonds and pi-pi stacking interactions, highlighting the compound's potential in understanding molecular assembly and design principles in solid-state chemistry (Trilleras et al., 2009).

    Medicinal Chemistry Applications

    Research into pyrido and pyrimidine derivatives often focuses on their biological activities, such as urease inhibition. For example, studies on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and related compounds have explored their potential as urease inhibitors, offering a glimpse into the therapeutic applications of these compounds in treating diseases associated with urease activity (Rauf et al., 2010).

    Material Science and Photophysical Properties

    The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the versatility of pyrimidine derivatives in creating materials with novel photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them interesting candidates for materials science applications, such as fluorescent probes and sensors (Yan et al., 2017).

    Supramolecular Chemistry

    The study of ureidopyrimidones, which share a similar pyrimidine core to the compound , has highlighted their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for supramolecular chemistry, where the creation of complex molecular assemblies through non-covalent interactions is a key area of interest (Beijer et al., 1998).

    Safety And Hazards



    • No specific safety data is available for this compound.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Investigate its potential as a neuroprotective or anti-neuroinflammatory agent.

    • Explore its interactions with cellular proteins and pathways.

    • Conduct further studies to elucidate its biological effects.




    Please note that detailed information on safety and hazards would require specific experimental data and toxicity studies. Researchers should proceed with caution and follow established safety protocols when working with this compound12. For future directions, additional research is needed to fully understand its therapeutic potential. 🌟


    properties

    IUPAC Name

    3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CFAMTXDCIBXKQN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22FN5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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